molecular formula C8H7ClN2O B15093488 Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

Cat. No.: B15093488
M. Wt: 182.61 g/mol
InChI Key: ZNMVMEZEIKIMED-UHFFFAOYSA-N
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Description

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is a derivative of benzimidazole, characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 1st position, and an oxide group at the 3rd position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI), the process may involve the following steps:

Industrial Production Methods

Industrial production of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes and proteins, disrupting their normal function. The compound’s unique structure allows it to bind to specific sites on these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with the growth and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the chlorine, methyl, and oxide groups.

    6-Chlorobenzimidazole: Similar structure but without the methyl and oxide groups.

    1-Methylbenzimidazole: Lacks the chlorine and oxide groups.

    3-Oxidobenzimidazole: Lacks the chlorine and methyl groups.

Uniqueness

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is unique due to the presence of all three substituents (chlorine, methyl, and oxide) on the benzimidazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

5-chloro-3-methyl-1-oxidobenzimidazol-1-ium

InChI

InChI=1S/C8H7ClN2O/c1-10-5-11(12)7-3-2-6(9)4-8(7)10/h2-5H,1H3

InChI Key

ZNMVMEZEIKIMED-UHFFFAOYSA-N

Canonical SMILES

CN1C=[N+](C2=C1C=C(C=C2)Cl)[O-]

Origin of Product

United States

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